HCV NS4B Replicon Inhibition: Furan-2-carboxamide vs. Thiophene-2-carboxamide (20-fold Advantage)
For the 4-chlorophenyl imidazo[1,2-a]pyridine scaffold, replacing the furan-2-carboxamide at C3 with a thiophene-2-carboxamide reduces HCV replicon inhibition by 20-fold, attributed to mismatched orbital symmetry and reduced dipole moment of the thiophene ring . Although this measurement is from the 4-chlorophenyl analog rather than the target thiophen-2-yl compound, the furan-carboxamide vs. thiophene-carboxamide comparison is directly relevant to the target compound's key structural feature.
| Evidence Dimension | HCV replicon inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; furan-2-carboxamide present in target compound |
| Comparator Or Baseline | Analog with thiophene-2-carboxamide replacing furan-2-carboxamide: 20-fold lower inhibition |
| Quantified Difference | ~20-fold decrease upon furan→thiophene carboxamide substitution |
| Conditions | HCV replicon assay; 4-chlorophenyl imidazo[1,2-a]pyridine scaffold |
Why This Matters
Procurement of analogs bearing a thiophene-2-carboxamide in place of the furan-2-carboxamide is predicted to yield significantly inferior HCV NS4B inhibition, making the furan-2-carboxamide moiety a critical differentiator.
